Positional Isomer Selectivity: 3,4-Dichloro vs. 2,4-Dichloro Substituent on Aryl Ring at C7
The title compound bears a 3,4-dichlorophenyl group, whereas the closely related 7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 320417-01-4) has a different chlorine substitution pattern. In published triazolopyrimidine CDK2 inhibitor series, the shift from a 3,4- to a 2,4-dichloro arrangement has been associated with altered inhibitory potency and selectivity. For example, compound 12b in a multi‑kinase panel displayed IC50 values of 2.19 μM (EGFR), 2.95 μM (VEGFR2), 3.49 μM (TrkA), and 9.31 μM (CDK2) [1]. While direct data for the 3,4-dichloro isomer are not publicly available, meta‑analysis of SAR trends indicates that the 3,4-substitution pattern can enhance CDK2 selectivity relative to 2,4-substitution, which often broadens kinase promiscuity [2].
| Evidence Dimension | Kinase inhibitory potency and selectivity profile |
|---|---|
| Target Compound Data | Not directly reported; inferred SAR trend: 3,4-dichloro substitution predicted to narrow kinase selectivity compared to 2,4-dichloro. |
| Comparator Or Baseline | 7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 320417-01-4) and analog 12b multikinase inhibitor (IC50: EGFR 2.19 µM, VEGFR2 2.95 µM, TrkA 3.49 µM, CDK2 9.31 µM). |
| Quantified Difference | Multiplex kinase profiling shows that 2,4-dichloro analogs can exhibit broad inhibition, while 3,4-dichloro analogs are expected to show divergent selectivity (exact fold‑difference not yet quantified for the title compound). |
| Conditions | Biochemical kinase inhibition assay panel (CDK2, EGFR, VEGFR2, TrkA) |
Why This Matters
For researchers seeking CDK2‑selective chemical probes, the 3,4‑dichloro substitution pattern is predicted to offer a different selectivity fingerprint than the 2,4‑dichloro isomer, making it critical to procure the correct regioisomer.
- [1] Synapse. CDK2 x EGFR x TrkA x VEGFR2 – Drugs, Indications, Patents. https://synapse.patsnap.com/drug-target/cdk2-x-egfr-x-trka-x-vegfr2 (accessed 2026-04-30). View Source
- [2] Fischer, L. et al. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold. ChemMedChem 2022, 17, e202200292. View Source
